molecular formula C6H14N2O2 B040302 (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol CAS No. 111852-43-8

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol

Cat. No.: B040302
CAS No.: 111852-43-8
M. Wt: 146.19 g/mol
InChI Key: FGFITZOBEYBNGG-JKUQZMGJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring both amino and hydroxyl functional groups, makes it an interesting subject for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol typically involves the use of chiral starting materials and catalysts to ensure the correct stereochemistry. Common synthetic routes may include:

    Amino Alcohol Synthesis: Starting from a chiral epoxide, the compound can be synthesized through nucleophilic substitution with an amine.

    Reductive Amination: Using a chiral aldehyde or ketone, reductive amination with an appropriate amine can yield the desired compound.

Industrial Production Methods

Industrial production methods would likely involve optimizing the synthetic routes for scalability, cost-effectiveness, and environmental considerations. This may include the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC or Jones reagent.

    Reduction: The amino groups can be reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, tosylates, or other suitable leaving groups.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a chiral building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying enzyme-substrate interactions.

    Medicine: As a precursor for the development of pharmaceutical compounds.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol would depend on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, ionic interactions, and hydrophobic effects. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    (2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-one: A similar compound with a carbonyl group instead of a hydroxyl group.

    (2S,3R,6S)-3-hydroxy-6-(aminomethyl)oxan-2-ol: A compound with an additional hydroxyl group.

    (2S,3R,6S)-3-amino-6-(methylamino)oxan-2-ol: A compound with a methyl group on one of the amino groups.

Uniqueness

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups, which can impart distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S,3R,6S)-3-amino-6-(aminomethyl)oxan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c7-3-4-1-2-5(8)6(9)10-4/h4-6,9H,1-3,7-8H2/t4-,5+,6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGFITZOBEYBNGG-JKUQZMGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(OC1CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](O[C@@H]1CN)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501205105
Record name α-erythro-Hexopyranose, 2,6-diamino-2,3,4,6-tetradeoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

111852-43-8
Record name α-erythro-Hexopyranose, 2,6-diamino-2,3,4,6-tetradeoxy-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=111852-43-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-erythro-Hexopyranose, 2,6-diamino-2,3,4,6-tetradeoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501205105
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.